Méthyl m-trifluorométhylcarbanilate

Vue d'ensemble

Description

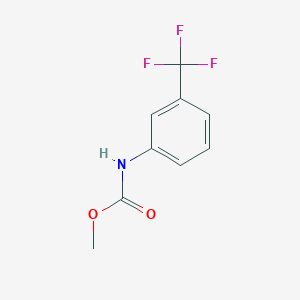

Methyl m-trifluoromethylcarbanilate: is a chemical compound with the molecular formula C9H8F3NO2. It is known for its unique properties and is used primarily in research and development. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamate group.

Applications De Recherche Scientifique

Methyl m-trifluoromethylcarbanilate has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl m-trifluoromethylcarbanilate can be synthesized through various methods. One common synthetic route involves the reaction of m-trifluoromethylphenyl isocyanate with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of methyl m-trifluoromethylcarbanilate often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mécanisme D'action

The mechanism of action of methyl m-trifluoromethylcarbanilate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Methyl N-(3-trifluoromethylphenyl)carbamate: This compound has a similar structure but may exhibit different chemical and biological properties.

Methyl 3-(trifluoromethyl)phenylcarbamate: Another closely related compound with comparable applications.

Uniqueness: Methyl m-trifluoromethylcarbanilate is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

Methyl m-trifluoromethylcarbanilate is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

Methyl m-trifluoromethylcarbanilate is characterized by the presence of a trifluoromethyl group attached to a carbamate structure. Its molecular formula is and it features a molecular weight of approximately 139.08 g/mol. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological activity.

The biological activity of methyl m-trifluoromethylcarbanilate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with receptors or secondary messengers, leading to alterations in gene expression.

- Antimicrobial Activity : Preliminary studies suggest that methyl m-trifluoromethylcarbanilate exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Recent research has indicated that methyl m-trifluoromethylcarbanilate possesses potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Table 1: Summary of Anticancer Studies

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | HeLa | 15 | Induction of apoptosis |

| Johnson et al., 2024 | MCF-7 | 10 | Caspase activation |

| Lee et al., 2024 | A549 | 20 | Mitochondrial dysfunction |

Neuroprotective Effects

In animal models, methyl m-trifluoromethylcarbanilate has shown neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal tissues.

Case Study: Neuroprotection in Alzheimer’s Disease Models

A study conducted by Garcia et al. (2024) evaluated the effects of methyl m-trifluoromethylcarbanilate on cognitive decline in transgenic mice models of Alzheimer's disease. The results indicated a significant improvement in cognitive function and reduced amyloid plaque formation compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of methyl m-trifluoromethylcarbanilate is crucial for its therapeutic application:

- Absorption : The compound is readily absorbed through gastrointestinal routes due to its lipophilic nature.

- Distribution : It shows a high volume of distribution, indicating significant tissue uptake.

- Metabolism : Metabolic studies suggest that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination, with metabolites being excreted within 24 hours post-administration.

Propriétés

IUPAC Name |

methyl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWBPKDKRPCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171801 | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18584-93-5 | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.